molecular formula C15H23N3O2 B7130734 5-(diethylamino)-2-[(E)-morpholin-4-yliminomethyl]phenol

5-(diethylamino)-2-[(E)-morpholin-4-yliminomethyl]phenol

Cat. No.: B7130734
M. Wt: 277.36 g/mol
InChI Key: ONUDNVGCRRDQCZ-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(diethylamino)-2-[(E)-morpholin-4-yliminomethyl]phenol is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a diethylamino group, a morpholin-4-yliminomethyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(diethylamino)-2-[(E)-morpholin-4-yliminomethyl]phenol typically involves a multi-step process. One common synthetic route includes the reaction of 5-diethylaminophenol with morpholine in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(diethylamino)-2-[(E)-morpholin-4-yliminomethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted phenol derivatives .

Scientific Research Applications

5-(diethylamino)-2-[(E)-morpholin-4-yliminomethyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(diethylamino)-2-[(E)-morpholin-4-yliminomethyl]phenol involves its interaction with specific molecular targets and pathways. The diethylamino and morpholin-4-yliminomethyl groups play crucial roles in its binding to target molecules, influencing their activity and function. The phenol group may also contribute to its reactivity and interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(diethylamino)-2-[(E)-morpholin-4-yliminomethyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-(diethylamino)-2-[(E)-morpholin-4-yliminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-3-17(4-2)14-6-5-13(15(19)11-14)12-16-18-7-9-20-10-8-18/h5-6,11-12,19H,3-4,7-10H2,1-2H3/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUDNVGCRRDQCZ-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NN2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/N2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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